molecular formula C8H11NO3 B1607778 Ethyl cyano(ethoxymethylene)acetate CAS No. 42466-69-3

Ethyl cyano(ethoxymethylene)acetate

Cat. No. B1607778
CAS RN: 42466-69-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
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Patent
US07250515B2

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:8]CC)([O:5][CH2:6][CH3:7])OCC.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=O)#[N:12]>C(OC(=O)C)(=O)C>[C:11]([C:13](=[CH:14][O:16][CH2:17][CH3:18])[C:1]([O:5][CH2:6][CH3:7])=[O:8])#[N:12]

Inputs

Step One
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=COCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07250515B2

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:8]CC)([O:5][CH2:6][CH3:7])OCC.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=O)#[N:12]>C(OC(=O)C)(=O)C>[C:11]([C:13](=[CH:14][O:16][CH2:17][CH3:18])[C:1]([O:5][CH2:6][CH3:7])=[O:8])#[N:12]

Inputs

Step One
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=COCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07250515B2

Procedure details

The mixture of triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL) was heated at 150-160° C. for 5 h. After cooling to room temperature, the solvent was removed under reduced pressure to give ethyl 2-cyano-3-ethoxyacrylate as a yellow solid (28.5 g, 84%).
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:8]CC)([O:5][CH2:6][CH3:7])OCC.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=O)#[N:12]>C(OC(=O)C)(=O)C>[C:11]([C:13](=[CH:14][O:16][CH2:17][CH3:18])[C:1]([O:5][CH2:6][CH3:7])=[O:8])#[N:12]

Inputs

Step One
Name
Quantity
33.3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=COCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.